

"1-Bromo-2-fluoro-2-methylpropane" potential applications in organic synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-2-fluoro-2-methylpropane*

Cat. No.: *B125078*

[Get Quote](#)

An In-depth Technical Guide to **1-Bromo-2-fluoro-2-methylpropane** in Organic Synthesis

A Versatile Fluorinated Building Block for Modern Drug Discovery and Beyond

This technical guide provides a comprehensive overview of **1-Bromo-2-fluoro-2-methylpropane**, a valuable fluorinated building block for organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthetic applications, and key reaction pathways. The strategic introduction of the 2-fluoro-2-methylpropyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this reagent a topic of growing interest.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective application in synthesis.

Property	Value	Reference
CAS Number	19869-78-4	[1]
Molecular Formula	C ₄ H ₈ BrF	[1]
Molecular Weight	155.01 g/mol	[1]
Appearance	Powder or liquid	[2]
Purity	Typically ≥97%	[2]

Core Applications in Organic Synthesis

1-Bromo-2-fluoro-2-methylpropane serves as a key precursor for incorporating the 2-fluoro-2-methylpropyl group into a variety of molecular scaffolds. Its utility is most prominently documented in the synthesis of complex molecules with potential therapeutic applications.

Synthesis of Bioactive Molecules

The introduction of fluorinated alkyl groups is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. **1-Bromo-2-fluoro-2-methylpropane** has been identified as a valuable building block in the synthesis of:

- Selective Estrogen Receptor Modulators (SERMs): The 2-fluoro-2-methylpropyl moiety has been incorporated into complex heterocyclic systems targeting the estrogen receptor, which is crucial in the development of treatments for hormone-dependent cancers.[\[3\]](#)
- Enhancer of Zeste Homolog 2 (EZH2) Inhibitors: This compound is a potential precursor for the synthesis of EZH2 inhibitors, a class of epigenetic modifiers being investigated for various malignancies.[\[4\]](#)
- Fluoromethyl Amino Acids: It is used as an intermediate for the synthesis of fluoromethyl amino acids, which are of interest for creating novel peptides and peptidomimetics with altered biological activities.[\[2\]](#)

Cross-Coupling Reactions

A significant application of **1-Bromo-2-fluoro-2-methylpropane** is in carbon-carbon bond-forming reactions. It has been successfully employed as a substrate in cross-coupling reactions, enabling the connection of the fluorinated neopentyl-like fragment to other organic moieties.[5][6]

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of synthetic transformations. Below is a protocol for the synthesis of a key precursor that can be used to introduce the 2-fluoro-2-methylpropyl group.

Synthesis of 2-Fluoro-2-methylpropyl Trifluoromethanesulfonate

This two-step procedure starts from the corresponding ester and generates a highly reactive triflate, suitable for nucleophilic substitution reactions.

Step 1: Reduction of Ethyl 2-fluoro-2-methylpropanoate To a stirred solution of ethyl 2-fluoro-2-methylpropanoate (500 mg, 3.72 mmol) in diethyl ether (10 mL) at 0°C, lithium aluminium hydride (352 mg, 9.28 mmol) is carefully added. The resulting mixture is stirred at room temperature for 16 hours. The reaction is subsequently quenched by the cautious addition of 0.3 mL of 15% aqueous NaOH solution at 0°C, followed by 1 mL of water.[7] Standard workup and purification procedures will yield 2-fluoro-2-methylpropan-1-ol.

Step 2: Triflation of 2-Fluoro-2-methylpropan-1-ol While not explicitly detailed in the search results, the conversion of the resulting alcohol to the trifluoromethanesulfonate is a standard transformation. Typically, the alcohol would be dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to 0°C. A hindered base (e.g., 2,6-lutidine or pyridine) is added, followed by the slow addition of trifluoromethanesulfonic anhydride. The reaction is monitored by TLC, and upon completion, subjected to an appropriate aqueous workup and purification.

Signaling Pathways and Experimental Workflows

Visual representations of reaction sequences and logical connections can greatly aid in the planning and execution of synthetic routes.

[Click to download full resolution via product page](#)

Caption: Synthesis of a 2-fluoro-2-methylpropyl precursor.

[Click to download full resolution via product page](#)

Caption: Role as a building block in drug discovery workflows.

In conclusion, **1-Bromo-2-fluoro-2-methylpropane** is a specialized reagent with demonstrated utility in the synthesis of complex, biologically relevant molecules. While the breadth of its applications is still being explored, it represents a valuable tool for medicinal chemists seeking to introduce the unique properties of the 2-fluoro-2-methylpropyl group into novel molecular designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-fluoro-2-methylpropane|CAS 19869-78-4 [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2016066697A1 - Enhancer of zeste homolog 2 inhibitors - Google Patents
[patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20210330651A1 - Estrogen receptor modulators - Google Patents
[patents.google.com]
- To cite this document: BenchChem. ["1-Bromo-2-fluoro-2-methylpropane" potential applications in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125078#1-bromo-2-fluoro-2-methylpropane-potential-applications-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com